molecular formula C46H58N6O14 B1247891 RA-Xii

RA-Xii

Número de catálogo B1247891
Peso molecular: 919 g/mol
Clave InChI: UYXWCWJRGWWTGU-BZILMZMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RA-Xii is a natural product found in Rubia yunnanensis and Rubia cordifolia with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity in Colorectal Cancer

RA-XII, a bicyclic hexapeptidic glucoside isolated from Rubia yunnanensis Diels, demonstrates significant antitumor activity in colorectal cancer (CRC) cells. In vitro and in vivo studies reveal its ability to inhibit protective autophagy and activate key pathways like Akt-mTOR in CRC cell lines, contributing to its antineoplastic effects (Wang et al., 2020).

Use in Combined Treatment of Colon Cancer

RA-XII has been incorporated into pH-sensitive liposomes for the combined treatment of colon cancer. This approach, using RA-XII as a chemotherapeutic agent and a mitochondria-targeting photosensitizer, shows enhanced effectiveness in inhibiting colon cancer cell growth both in vitro and in vivo (Xu et al., 2021).

Effects on Acute Renal Injury

In a study focusing on acute kidney injury (AKI), RA-XII exhibited anti-oxidant and anti-inflammatory activities. It was found to reduce serum uric acid, creatinine, BUN, and renal 8-OHdG, indicating potential use in treating AKI (An & Shang, 2018).

Application in Liver Cancer Therapy

RA-XII shows promising results in liver cancer therapy. It inhibits proliferation and induces apoptosis in human hepatoma HepG2 cells. The study suggests that RA-XII inhibits protective autophagy, enhancing apoptosis through the AMPK/mTOR/P70S6K pathways, marking it as a potential therapeutic agent for liver cancer (Song et al., 2017).

Anti-Metastatic Properties in Breast Cancer

In breast cancer research, RA-XII was found to inhibit tumor growth and metastasis in mice models. It affects cell adhesion, invasion, and matrix degradation, indicating its potential as an anti-metastatic agent for breast cancer treatment (Leung et al., 2015).

Enhancing Oral Delivery and Bioavailability

Innovative strategies have been developed to improve the oral bioavailability of RA-XII. A study demonstrated that a natural deep eutectic solvent and its modified amorphous solid dispersions significantly enhanced the oral bioavailability of RA-XII, suggesting new methods for its delivery in oral chemotherapy (Liu et al., 2021).

Propiedades

Nombre del producto

RA-Xii

Fórmula molecular

C46H58N6O14

Peso molecular

919 g/mol

Nombre IUPAC

(1S,4R,7S,10S,13S,16S)-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-24-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone

InChI

InChI=1S/C46H58N6O14/c1-23-40(57)48-24(2)43(60)50(4)31(18-26-8-13-29(63-7)14-9-26)42(59)49-25(3)44(61)52(6)33-19-27-10-15-30(16-11-27)64-35-21-28(20-32(41(58)47-23)51(5)45(33)62)12-17-34(35)65-46-39(56)38(55)37(54)36(22-53)66-46/h8-17,21,23-25,31-33,36-39,46,53-56H,18-20,22H2,1-7H3,(H,47,58)(H,48,57)(H,49,59)/t23-,24+,25+,31+,32+,33+,36-,37-,38+,39-,46-/m1/s1

Clave InChI

UYXWCWJRGWWTGU-BZILMZMLSA-N

SMILES isomérico

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C

SMILES canónico

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C

Sinónimos

RA XII
RA-XII

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RA-Xii
Reactant of Route 2
RA-Xii
Reactant of Route 3
RA-Xii
Reactant of Route 4
RA-Xii
Reactant of Route 5
RA-Xii
Reactant of Route 6
RA-Xii

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.